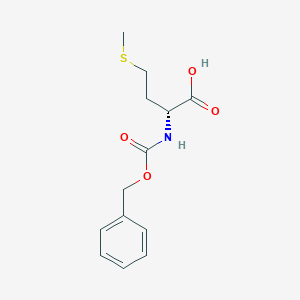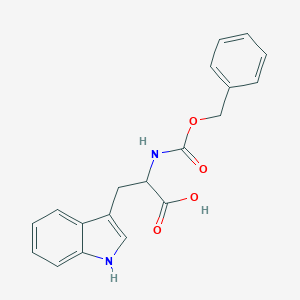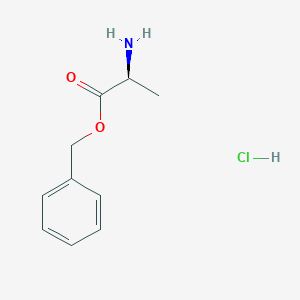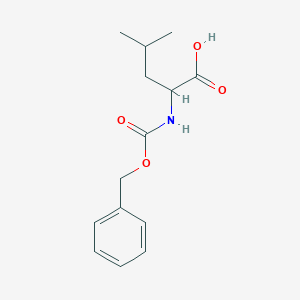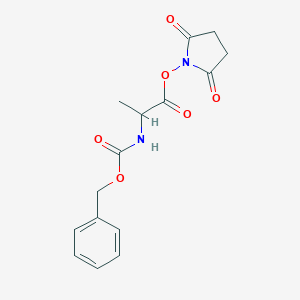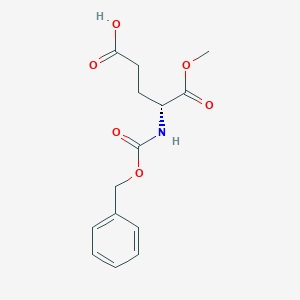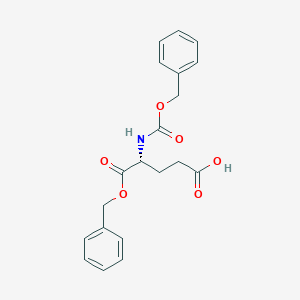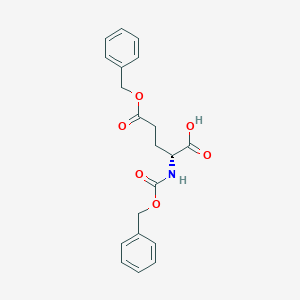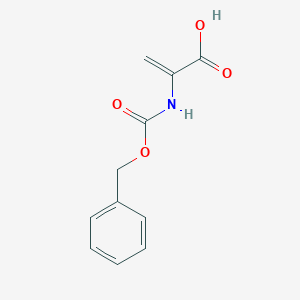
Z-Arg(tos)-OH
Vue d'ensemble
Description
Z-Arg(tos)-OH, also known as Nα-tosyl-L-arginine, is a synthetic peptide derivative commonly used in biochemical research. It is characterized by the presence of a tosyl group attached to the arginine residue, which provides stability and specificity in various biochemical assays. This compound is particularly valuable in studying enzyme kinetics and protein interactions due to its well-defined structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-Arg(tos)-OH typically involves the protection of the arginine residue with a tosyl group. The process begins with the protection of the amino group of arginine using a tosyl chloride reagent in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective formation of the tosyl-protected arginine.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the tosylation process. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: Z-Arg(tos)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tosyl group to a thiol group.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or dithiothreitol are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to thiol derivatives.
Substitution: Formation of substituted arginine derivatives.
Applications De Recherche Scientifique
Z-Arg(tos)-OH has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study protease activity.
Biology: Employed in the study of protein-protein interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications in inhibiting specific enzymes involved in disease processes.
Industry: Utilized in the development of diagnostic assays and quality control of pharmaceutical products.
Mécanisme D'action
The mechanism of action of Z-Arg(tos)-OH involves its interaction with specific enzymes, particularly proteases. The tosyl group provides stability and specificity, allowing the compound to act as a competitive inhibitor or substrate for these enzymes. The molecular targets include serine proteases and other enzymes involved in protein degradation pathways. The compound binds to the active site of the enzyme, blocking its activity and preventing the breakdown of target proteins.
Comparaison Avec Des Composés Similaires
Z-Arg-Arg-NHMec: Another tosyl-protected arginine derivative used in similar biochemical assays.
Z-Arg-Arg-AMC: A fluorogenic substrate for protease activity assays.
Z-Arg-Arg-pNA: A chromogenic substrate for detecting protease activity.
Uniqueness: Z-Arg(tos)-OH is unique due to its specific tosyl protection, which provides enhanced stability and specificity in biochemical assays. Compared to other similar compounds, this compound offers better resistance to enzymatic degradation and improved performance in various experimental conditions.
Propriétés
IUPAC Name |
(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S/c1-15-9-11-17(12-10-15)32(29,30)25-20(22)23-13-5-8-18(19(26)27)24-21(28)31-14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,24,28)(H,26,27)(H3,22,23,25)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQRCFPZYISVMF-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main challenge associated with using Z-Arg(Tos)-OH in peptide synthesis?
A: A significant challenge with this compound is the potential formation of a δ-lactam byproduct during peptide coupling reactions. [] This side reaction occurs when the activated carboxyl group of this compound reacts with the nitrogen atom within the arginine side chain, forming a cyclic structure instead of the desired peptide bond. This issue can complicate peptide synthesis and necessitate additional purification steps. []
Q2: Are there specific conditions or reagents that exacerbate this side reaction?
A: Yes, research suggests that certain conditions can increase δ-lactam formation when using this compound. For instance, employing the mixed anhydride coupling procedure or using a di-Boc protecting group on the guanidine side chain of arginine can lead to a higher yield of the undesired δ-lactam. [] Additionally, the nature of the carboxyl-protected amino acid being coupled to this compound plays a role. Amino acids protected with amide, benzyl, 4-(NO2)-benzyl, or methyl alpha-carboxyl groups were found to be more susceptible to δ-lactam formation compared to those protected with tertbutyl or N2H2-Boc. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


